ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a bromophenyl group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the pyrazole derivative in the presence of a palladium catalyst.
Formation of the Tetrahydropyrimidine Ring: The tetrahydropyrimidine ring is formed through a cyclization reaction involving the pyrazole derivative and an appropriate aldehyde or ketone under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead compound in the development of new drugs due to its unique structure and biological activity.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with various metals.
Biological Research: The compound is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, including kinases and G-protein-coupled receptors, which play a crucial role in cellular signaling pathways.
Pathways Involved: It modulates key signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other pyrazole derivatives, such as 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide and 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Biological Activity
Ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Overview of the Compound
This compound is characterized by a complex structure that includes a tetrahydropyrimidine ring fused with a pyrazole moiety and a bromophenyl group. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Research has demonstrated that derivatives of pyrazole and tetrahydropyrimidine exhibit notable antimicrobial activities. For instance, studies have shown that related compounds possess antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 μg/mL . The incorporation of the bromophenyl group in the ethyl ester enhances these effects, indicating a structure-activity relationship (SAR) that warrants further investigation.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. A recent study focused on the synthesis and evaluation of various pyrazole derivatives against cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents. The mechanism appears to involve apoptosis induction in cancer cells, possibly through the modulation of key signaling pathways involved in cell survival and proliferation .
Trypanocidal Activity
This compound has also been evaluated for its trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives demonstrated higher activity than benznidazole, the current standard treatment. The structure-activity relationship analysis indicated that modifications in the pyrazole ring significantly influenced efficacy against both trypomastigotes and intracellular amastigotes .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Research suggests that it may inhibit cysteine proteases such as cruzipain, which are essential for the life cycle of T. cruzi. This inhibition disrupts the parasite's ability to invade host cells and replicate . Additionally, the compound may modulate various signaling pathways involved in cell growth and apoptosis in cancer cells.
Case Studies
- Antimicrobial Study : A study conducted on a series of synthesized pyrazole derivatives highlighted their effectiveness against bacterial strains. The results indicated that modifications to the phenyl and pyrazole rings influenced antimicrobial potency significantly.
- Cancer Cell Line Evaluation : In vitro studies assessed the cytotoxic effects of ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl derivatives on various cancer cell lines, revealing promising results for further development as anticancer agents.
- Chagas Disease Treatment : A comparative study evaluated new pyrazole derivatives against T. cruzi, showing enhanced activity over traditional treatments. This research underscores the potential for developing novel therapies for neglected tropical diseases .
Properties
Molecular Formula |
C23H21BrN4O3 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
ethyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H21BrN4O3/c1-3-31-22(29)19-14(2)25-23(30)26-21(19)18-13-28(17-7-5-4-6-8-17)27-20(18)15-9-11-16(24)12-10-15/h4-13,21H,3H2,1-2H3,(H2,25,26,30) |
InChI Key |
QPXYASPKOYSENP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C |
Origin of Product |
United States |
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